molecular formula C46H58N3O10P B12044742 Fluorescein phosphoramidite

Fluorescein phosphoramidite

Cat. No.: B12044742
M. Wt: 843.9 g/mol
InChI Key: XUQUNBOKLNVMMK-UHFFFAOYSA-N
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Description

Fluorescein phosphoramidite is a derivative of fluorescein, a synthetic organic compound widely used as a fluorescent tracer in various applications. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used to label oligonucleotides with fluorescent tags. This compound is known for its stability and efficiency in coupling reactions, making it a valuable tool in molecular biology and genetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein phosphoramidite typically involves the reaction of fluorescein with phosphoramidite reagents. One common method includes the use of 6-carboxyfluorescein, which is reacted with a phosphoramidite reagent to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using automated synthesis equipment. This allows for precise control over reaction conditions and ensures high purity and yield of the final product. The process involves multiple steps, including coupling, oxidation, and deprotection, which are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Fluorescein phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the fluorescein-labeled oligonucleotide, which can be used in various molecular biology applications .

Scientific Research Applications

Key Applications

  • Fluorescent Labeling of Oligonucleotides
    • Fluorescein phosphoramidite is primarily used for labeling oligonucleotides, which are short sequences of nucleic acids. This labeling facilitates the detection and quantification of nucleic acids in various assays.
    • Stability : Recent studies indicate that fluorescein derivatives exhibit enhanced stability under deprotection conditions compared to traditional labels like hexachlorofluorescein (HEX) .
  • Molecular Probes in Hybridization Assays
    • Oligonucleotides labeled with this compound are employed in hybridization assays to detect specific DNA or RNA sequences. The fluorescence intensity can be measured to determine the presence and quantity of target nucleic acids.
    • Quenching Effects : The fluorescence can be quenched upon hybridization, which is influenced by the proximity of guanosine residues in complementary strands .
  • Real-Time PCR and Quantitative Analysis
    • In quantitative polymerase chain reaction (qPCR), fluorescein-labeled probes allow for real-time monitoring of DNA amplification. The increase in fluorescence correlates with the amount of target DNA, enabling precise quantification.
    • Performance Comparison : Fluorescein-based probes have been compared to other fluorescent dyes, showing competitive quantum yields and stability .
  • In Vivo Imaging
    • This compound can be used to develop fluorescent probes for in vivo imaging applications. These probes can track biological processes at the cellular level, providing insights into gene expression and protein interactions.
    • Nanotechnology Integration : The combination of fluorescein with nanotechnology enhances its application in imaging techniques, allowing for high-resolution visualization of cellular components .
  • Diagnostics and Therapeutics
    • Fluorescently labeled oligonucleotides are utilized in diagnostic assays for detecting pathogens or genetic disorders. The ability to visualize the binding events enhances diagnostic accuracy.
    • Drug Delivery Systems : Fluorescein-labeled constructs are being explored for targeted drug delivery, where the fluorescence aids in tracking the delivery process within biological systems .

Table 1: Comparison of Fluorescent Labels

Label TypeStabilityQuantum YieldApplication Area
FluoresceinHighModerateOligonucleotide labeling
Hexachlorofluorescein (HEX)LowHighMultiplex assays
5'-Fluorescein PhosphoramiditeVery HighModerateqPCR, diagnostics
6-Carboxyfluorescein (6-FAM)ModerateHighHybridization assays

Table 2: Case Studies on this compound Applications

Study ReferenceApplication TypeFindings
Glen Report 21.110 Oligonucleotide StabilitySIMA (HEX) shows superior stability over HEX under deprotection conditions.
Oxford Academic Hybridization AssaysQuenching effects observed with guanosine proximity; fluorescence increases with distance from 3' end.
Nanotechnology Overview In Vivo ImagingIntegration with nanotechnology allows for unprecedented cellular imaging capabilities.

Mechanism of Action

The mechanism of action of fluorescein phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the attachment of the fluorescein label. The fluorescent properties of fluorescein allow for the detection and quantification of the labeled oligonucleotides in various assays .

Comparison with Similar Compounds

Fluorescein phosphoramidite is often compared with other fluorescent phosphoramidites, such as:

This compound stands out due to its balance of stability, efficiency, and fluorescence properties, making it a preferred choice for many applications in molecular biology and genetic research .

Biological Activity

Fluorescein phosphoramidite, particularly the 5'-Fluorescein CE-Phosphoramidite (6-FAM), is a crucial reagent in molecular biology, primarily used for labeling oligonucleotides. This compound plays a significant role in various applications, including DNA sequencing, PCR, and other genetic analyses. This article presents an overview of its biological activity, including spectral properties, mechanisms of action, and case studies highlighting its applications.

This compound is derived from the single isomer 6-carboxyfluorescein and features a thiourea linkage that enhances its incorporation into oligonucleotides. The key spectral properties are as follows:

Property Value
CAS Number 204697-37-0
Maximal Absorbance 496 nm
Maximal Emission 525 nm
Quantum Yield (QY) 0.58
Extinction Coefficient (E260) 12,000 L/mol- cm
Emax 75,000 L/mol- cm

These properties enable this compound to serve effectively in fluorescence-based assays and imaging techniques .

This compound functions by emitting fluorescence upon excitation. When incorporated into oligonucleotides, it can be used in various assays to monitor hybridization events or enzymatic activities. The incorporation of fluorescein at the 5' end of oligonucleotides allows for real-time monitoring during PCR amplification through TaqMan assays, where the fluorescent signal correlates with the amount of amplified DNA .

Applications in Molecular Biology

  • DNA Sequencing : this compound is extensively used in automated DNA sequencing technologies. Its fluorescent properties facilitate the detection of nucleotide incorporation during sequencing reactions.
  • PCR and Quantitative Assays : The compound is integral to TaqMan assays, where it serves as a reporter dye that emits fluorescence when the target DNA is amplified. This allows for precise quantification of gene copy numbers in various biological samples .
  • Hybridization Probes : Fluorescein-labeled probes exhibit low background fluorescence and high specificity for target sequences, making them suitable for applications like real-time PCR and microarray analysis .

Case Study 1: TaqMan PCR Assays

A study demonstrated the use of this compound in TaqMan PCR assays to quantify proto-oncogenes in human tumors. The assay's sensitivity allowed researchers to detect gene amplifications associated with cancer progression accurately .

Case Study 2: Fluorescent Probes for Hybridization

Research on novel fluorogenic DNA probes incorporating this compound showed enhanced signal-to-background ratios compared to traditional probes. The study highlighted the effectiveness of these probes in detecting specific nucleic acid sequences with minimal interference from non-specific binding .

Properties

Molecular Formula

C46H58N3O10P

Molecular Weight

843.9 g/mol

IUPAC Name

[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50)

InChI Key

XUQUNBOKLNVMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N

Origin of Product

United States

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